

Echinatine N-oxide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Echinatine N-oxide

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Introduction

Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found in various plant species, notably within the Boraginaceae family, including *Rindera graeca* and comfrey (*Symphytum officinale*).^{[1][2][3]} As with other PANOs, **Echinatine N-oxide** is a subject of significant interest in toxicology and drug development due to its potential for biotransformation into toxic pyrrolizidine alkaloids (PAs). This technical guide provides a comprehensive review of the current scientific literature on **Echinatine N-oxide**, focusing on its chemical properties, predicted biological activities, and the experimental methodologies used in its study.

Chemical and Physical Properties

Echinatine N-oxide is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. Its chemical structure and key properties are summarized in the table below.

Property	Value	Source
CAS Number	20267-93-0	[4][5]
Molecular Formula	C ₁₅ H ₂₅ NO ₆	[4][5]
Molecular Weight	315.36 g/mol	[4][5]
IUPAC Name	(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate	[4]
Synonyms	Echinatine oxide, Heliotridine viridiflorate N-oxide	[4]
Appearance	Solid	[5]
Storage Temperature	-20°C	[5]

Predicted Biological and Toxicological Profile

While specific experimental toxicity data such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) for **Echinatine N-oxide** are not readily available in the public domain, its toxicological profile can be inferred from its classification as a pyrrolizidine alkaloid N-oxide and from computational predictions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals lists **Echinatine N-oxide** as a highly acute toxic substance if swallowed, in contact with skin, or if inhaled.[4][5]

The primary concern with PANOs is their in vivo reduction to their corresponding 1,2-unsaturated pyrrolizidine alkaloids, which are known hepatotoxins.[6][7] This biotransformation can occur in the gut microbiota and the liver.[6][7] The resulting PAs are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[8] This metabolic activation is the primary mechanism behind the hepatotoxicity associated with PAs, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS).

A summary of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for **Echinatine N-oxide** is presented below, based on computational models. It is crucial to note that these are predictions and require experimental validation.

ADMET Property	Predicted Outcome	Probability
Hepatotoxicity	+	77.50%
Mitochondrial Toxicity	+	83.75%
Micronuclear	+	67.00%
Reproductive Toxicity	+	71.11%
Ames Mutagenesis	-	69.00%
Respiratory Toxicity	+	56.67%
Acute Oral Toxicity (Class)	III	49.45%
Human Intestinal Absorption	-	65.02%
Blood Brain Barrier	-	50.00%
Human Oral Bioavailability	-	67.14%

Data sourced from [PlantaDB.\[9\]](#)

Experimental Protocols

Detailed experimental protocols specifically for **Echinatine N-oxide** are scarce. However, methodologies for the extraction, synthesis, and analysis of related pyrrolizidine alkaloids and their N-oxides can be adapted.

Extraction and Quantification of Pyrrolizidine Alkaloids and their N-oxides from Plant Material

The following protocol is a representative method for the extraction and quantification of total pyrrolizidine alkaloids (PAs and PANOs) from plant material, such as comfrey leaves. This method utilizes a reduction step to convert the more water-soluble N-oxides into their

corresponding parent alkaloids, allowing for their extraction into an organic solvent and subsequent analysis.^{[10][11]}

1. Tea Preparation:

- Steep a known weight of dried and ground plant material (e.g., 10 g of comfrey leaves) in hot water (e.g., 1 L at 90°C) for a defined period (e.g., 5 minutes).
- Decant the aqueous infusion and allow it to cool to room temperature.

2. Acidification and Reduction:

- Acidify the aqueous extract to approximately pH 2 with concentrated sulfuric acid.
- Add zinc dust (e.g., 5 g) to the acidified extract and stir for a sufficient time (e.g., 3 hours) to reduce the PANO to their corresponding PAs.

3. Extraction:

- Remove the zinc dust by filtration.
- Partition the acidic aqueous solution with an organic solvent (e.g., chloroform) to remove non-alkaloidal compounds. Discard the organic phase.
- Basify the aqueous phase to approximately pH 9 with a suitable base (e.g., ammonium hydroxide).
- Extract the alkaloids from the basified aqueous solution with an organic solvent (e.g., chloroform) multiple times.
- Combine the organic extracts and dry over anhydrous sodium sulfate.

4. Quantification:

- Evaporate the solvent from the dried organic extract.
- Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).

- Analyze the sample using a suitable analytical technique such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS) with appropriate standards for quantification.

General Synthetic Approach for Pyrrolizidine Alkaloid N-oxides

A general method for the synthesis of pyrrolizidine alkaloid N-oxides involves the N-oxidation of the corresponding parent pyrrolizidine alkaloid.[\[12\]](#)

1. N-Oxidation:

- Dissolve the parent pyrrolizidine alkaloid (e.g., echinatine) in a suitable solvent (e.g., methanol or chloroform).
- Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at a controlled temperature (e.g., 0°C to room temperature).
- Monitor the reaction progress using thin-layer chromatography (TLC).

2. Work-up and Purification:

- Once the reaction is complete, quench any excess oxidizing agent.
- Remove the solvent under reduced pressure.
- Purify the resulting N-oxide using column chromatography on a suitable stationary phase (e.g., silica gel or alumina) with an appropriate eluent system.

Analytical Methodology for Quantification in Biological Matrices

The quantification of PANOs like **Echinatine N-oxide** in biological samples such as plasma is crucial for pharmacokinetic studies. A sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed. The following is a general workflow based on a method developed for usaramine and its N-oxide.[\[13\]](#)

1. Sample Preparation:

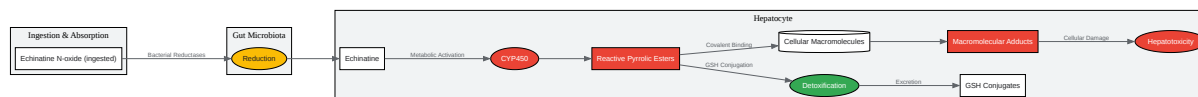
- To a small volume of plasma (e.g., 10 μ L), add an internal standard.
- Precipitate proteins by adding a solvent like acetonitrile/methanol (1:1, v/v).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
- Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for **Echinatine N-oxide** and the internal standard.

Mechanism of Action and Biological Pathways

The primary mechanism of toxicity for **Echinatine N-oxide**, like other 1,2-unsaturated PANOs, involves its metabolic activation in the liver. A logical workflow of this process is depicted below.

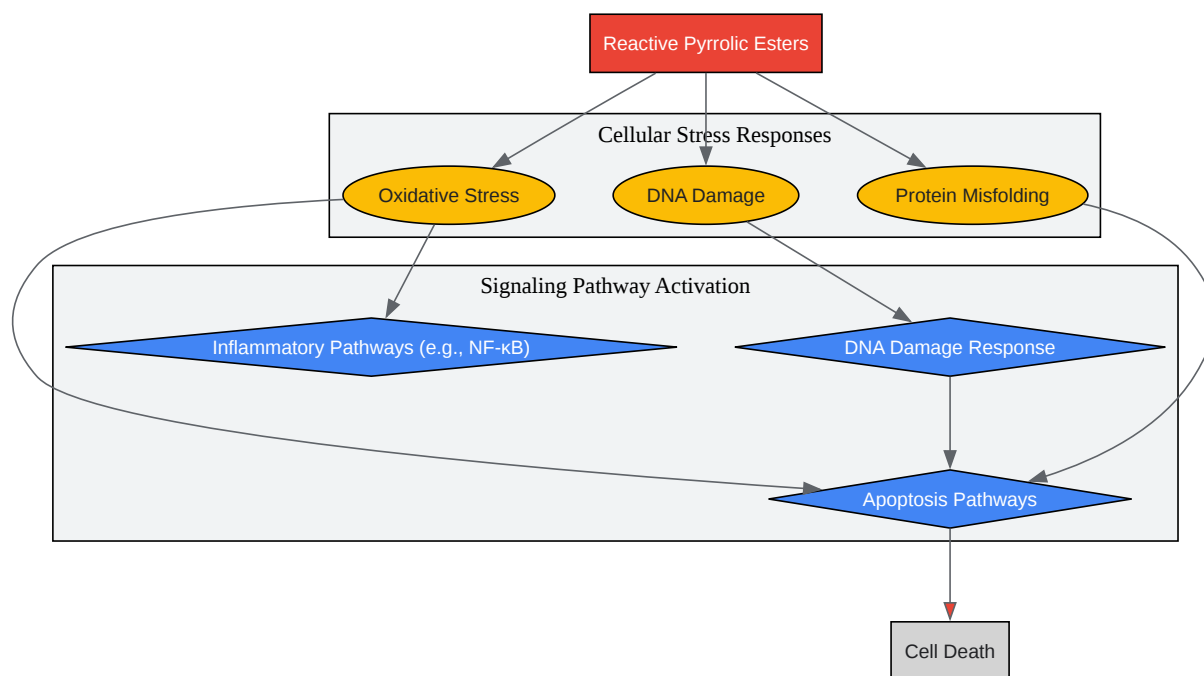


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Figure 1. Metabolic activation of **Echinatine N-oxide** leading to hepatotoxicity.

The workflow begins with the ingestion of **Echinatine N-oxide**. In the gastrointestinal tract, gut microbiota can reduce the N-oxide to its parent pyrrolizidine alkaloid, echinatine.[6][7] This reduction can also occur in the liver. Echinatine is then metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters.[6][7][14] These reactive metabolites can follow two main pathways: detoxification through conjugation with glutathione (GSH) to form excretable conjugates, or covalent binding to cellular macromolecules such as proteins and DNA.[8] The formation of these macromolecular adducts disrupts cellular function and can lead to hepatotoxicity, including conditions like hepatic sinusoidal obstruction syndrome.[8]

While specific signaling pathways directly affected by **Echinatine N-oxide** have not been elucidated, the formation of reactive metabolites and subsequent cellular damage can trigger broader cellular stress responses. A potential logical relationship diagram illustrating these downstream effects is presented below.



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Figure 2. Potential downstream cellular effects of **Echinatine N-oxide** metabolites.

The reactive pyrrolic esters generated from **Echinatine N-oxide** metabolism can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, direct DNA damage, and the formation of protein adducts causing protein misfolding. These cellular stressors can, in turn, activate several signaling pathways. For instance, oxidative stress is a known activator of apoptosis and inflammatory pathways such as the NF-κB pathway. DNA damage triggers the DNA damage response, which can also lead to apoptosis if the damage is irreparable. Protein misfolding can initiate the unfolded protein response, which may also culminate in apoptosis. Ultimately, the

activation of these pathways can lead to programmed cell death, contributing to the observed hepatotoxicity.

Conclusion

Echinatine N-oxide is a pyrrolizidine alkaloid N-oxide with predicted significant toxicity, primarily due to its metabolic conversion to reactive pyrrolic esters in the liver. While specific experimental data on **Echinatine N-oxide** is limited, the well-established toxicology of PANOs provides a strong framework for understanding its potential health risks. Further research is needed to obtain precise quantitative data on its toxicity and pharmacokinetics, and to elucidate the specific signaling pathways it perturbs. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for researchers and drug development professionals to design and conduct further investigations into this and other related compounds.

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